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Compound Name: 6,7-Dehydro Norethindrone

CAS No.: 31528-46-8

Cat. No.: B125523

Get Quote

Technical Guide: Receptor Binding Characterization of 6,7-Dehydro Norethindrone
(Gestadienol)

Executive Summary & Structural Logic
6,7-Dehydro Norethindrone, chemically identified as 17α-ethynyl-17β-hydroxyestra-4,6-dien-

3-one (often referred to as Gestadienol), represents a critical structural modification of the

parent progestin, Norethindrone. The introduction of a double bond at the C6-C7 position

transforms the standard 4-ene-3-one steroid nucleus into a 4,6-diene-3-one system.

This modification is not merely cosmetic; it fundamentally alters the electronic density of the A

and B rings, impacting receptor affinity, metabolic stability, and the molecule's geometric "fit"

within the ligand-binding domain (LBD) of steroid receptors.

Key Structural Implications:

Planarity: The 4,6-diene system flattens the A/B ring junction, mimicking the planar geometry

of aromatic steroids (like estrogens) to a degree, yet retaining the 3-keto group essential for

Progesterone Receptor (PR) binding.
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Metabolic Blockade: The C6-C7 unsaturation sterically and electronically hinders 6-

hydroxylation, a primary metabolic deactivation pathway for Norethindrone, potentially

extending the half-life.

Electronic Conjugation: Extended conjugation stabilizes the 3-ketone, influencing the

strength of hydrogen bonding with receptor residues (e.g., Gln725 and Arg766 in PR).

Theoretical Receptor Binding Profile (SAR Analysis)
As a Senior Application Scientist, characterizing the binding profile of 6,7-Dehydro
Norethindrone requires a comparative analysis against its parent (Norethindrone) and

reference standards (Promegestone, R5020).

Progesterone Receptor (PR)
Affinity: High. The 19-nor modification (removal of C19 methyl) combined with the 17α-

ethynyl group already confers high PR affinity. The addition of the 6,7-double bond (as seen

in Megestrol and Chlormadinone) typically preserves or enhances PR binding relative to the

4-ene parent.

Mechanism: Acts as a potent agonist. The 4,6-diene motif stabilizes the active conformation

of Helix 12 in the PR-LBD, promoting co-activator recruitment.

Androgen Receptor (AR)
Affinity: Moderate to Low. Norethindrone exhibits significant androgenic activity (binding AR).

However, 6-dehydrogenation in the 19-nor series often reduces AR affinity relative to the

parent compound due to steric clashes in the more restrictive AR pocket.

Clinical Relevance: Reduced androgenicity translates to fewer side effects such as acne or

hirsutism compared to first-generation progestins.

Estrogen Receptor (ER)
Affinity: Negligible. While the A-ring is flatter, it is not aromatic.

Aromatization Potential:Critical Safety Feature. The 6,7-double bond prevents the enzymatic

aromatization of the A-ring. Unlike Norethindrone, which can be metabolically converted to
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Ethinyl Estradiol (albeit in trace amounts), 6,7-Dehydro Norethindrone is metabolically

"locked" against aromatization, eliminating intrinsic estrogenic risks.

Glucocorticoid (GR) & Mineralocorticoid (MR) Receptors
Affinity: Low. The lack of C11 and C21 substitutions generally precludes significant binding to

GR and MR, ensuring a clean selectivity profile.

Experimental Protocols: Validating the Profile
To empirically confirm the theoretical profile, the following self-validating protocols must be

executed. These assays define the Relative Binding Affinity (RBA) and Functional Potency

(EC50).

Protocol A: Competitive Radioligand Binding Assay (PR
& AR)
Objective: Determine the inhibition constant (

) of 6,7-Dehydro Norethindrone.

Materials:

Receptor Source: Cytosolic fraction from MCF-7 cells (PR-rich) or recombinant human

PR/AR expressed in CHO cells.

Radioligand: [3H]-Promegestone (R5020) for PR; [3H]-Mibolerone for AR.

Reference Ligand: Unlabeled Promegestone (PR); Dihydrotestosterone (AR).

Methodology:

Preparation: Thaw receptor cytosol on ice. Dilute in Binding Buffer (10 mM Tris-HCl, 1.5 mM

EDTA, 10% Glycerol, 1 mM DTT, pH 7.4).

Incubation:

Prepare serial dilutions of 6,7-Dehydro Norethindrone (
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M to

M).

Incubate receptor source (100 µL) with [3H]-Ligand (1 nM final) and test compound (or

vehicle) for 18 hours at 4°C to reach equilibrium.

Non-Specific Binding (NSB): Include tubes with 1000-fold excess of unlabeled reference

ligand.

Separation: Terminate reaction using Dextran-Coated Charcoal (DCC) to strip unbound

ligand. Centrifuge at 3000 x g for 10 min.

Quantification: Aliquot supernatant into scintillation fluid and count CPM.

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and convert to

using the Cheng-Prusoff equation:

Protocol B: Luciferase Reporter Gene Assay
(Functional)
Objective: Distinguish between Agonist and Antagonist activity.

Methodology:

Transfection: Co-transfect HeLa cells with:

Expression vector (hPR-B or hAR).

Reporter plasmid (MMTV-Luciferase).

Control plasmid (Renilla-Luciferase).

Treatment: 24 hours post-transfection, treat cells with 6,7-Dehydro Norethindrone (0.1 nM -

1 µM).
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For Antagonist Mode: Co-treat with 1 nM Progesterone.

Lysis & Detection: Lyse cells after 24 hours. Measure Firefly and Renilla luminescence.

Normalization: Calculate Relative Light Units (RLU) = Firefly/Renilla.

Result: A dose-dependent increase in RLU confirms Agonism.

Data Visualization & Logic Flow
Figure 1: Structure-Activity Relationship (SAR) Logic
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Caption: SAR Logic Flow illustrating the pharmacological impact of the 6,7-dehydro

modification on the Norethindrone scaffold.

Figure 2: Receptor Binding Assay Workflow
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Caption: Step-by-step workflow for the Competitive Radioligand Binding Assay used to

determine Ki values.

Summary of Quantitative Expectations
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Receptor Target

Predicted Affinity
(RBA vs.
Progesterone =
100)

Functional
Outcome

Clinical Implication

PR (Progesterone) High (150-300) Agonist

Potent

contraceptive/therape

utic efficacy.

AR (Androgen) Low (<10) Weak Partial Agonist

Reduced

acne/hirsutism risk vs.

Norethindrone.

ER (Estrogen) Negligible (<0.1) Inactive

No intrinsic

estrogenicity; no

aromatization.

GR (Glucocorticoid) Negligible Inactive
Clean metabolic

profile.

References
Sitruk-Ware, R. (2004). Pharmacological profile of progestins. Maturitas. Link

Schindler, A. E., et al. (2003). Classification and pharmacology of progestins. Maturitas. Link

Kuhl, H. (2005). Pharmacology of estrogens and progestogens: influence of different routes

of administration. Climacteric. Link

Stanczyk, F. Z. (2003). All progestins are not created equal. Steroids. Link

Attardi, B. J., et al. (2007). Selectivity of nonsteroidal progestins. Journal of Steroid

Biochemistry and Molecular Biology. Link

To cite this document: BenchChem. [6,7-Dehydro Norethindrone receptor binding profile].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125523/docs#6-7-dehydro-norethindrone-receptor-
binding-profile]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F15196621%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F14662187%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F16112947%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F14667980%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F17292606%2F
https://www.benchchem.com/product/b125523/docs#6-7-dehydro-norethindrone-receptor-binding-profile
https://www.benchchem.com/product/b125523/docs#6-7-dehydro-norethindrone-receptor-binding-profile
https://www.benchchem.com/product/b125523/docs#6-7-dehydro-norethindrone-receptor-binding-profile
https://www.benchchem.com/product/b125523/docs#6-7-dehydro-norethindrone-receptor-binding-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125523?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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